Superior Iron-Clearing Efficiency (ICE) in Non-Human Primates
Desferrithiocin-based chelators achieve iron-clearing efficiency (ICE) values in non-human primates that are approximately 3- to 5-fold greater than those of deferoxamine (DFO) and over 7-fold greater than deferiprone (DFP). Specifically, the DFT analogue FBS0701 demonstrates an ICE of 16.1±4.1% in iron-overloaded primates [1], while DFO and DFP exhibit ICE values of only 5.5% and 2.1%, respectively, in the same Cebus monkey model [2]. This represents a quantified efficiency improvement of 10.6 percentage points over DFO (a 193% relative increase) and 14.0 percentage points over DFP (a 667% relative increase).
| Evidence Dimension | Iron-Clearing Efficiency (ICE, % of total body iron excreted) |
|---|---|
| Target Compound Data | FBS0701 (desferrithiocin analogue): 16.1 ± 4.1% |
| Comparator Or Baseline | Deferoxamine (DFO): 5.5%; Deferiprone (DFP): 2.1% |
| Quantified Difference | DFT analogue ICE exceeds DFO by 10.6% (absolute) and DFP by 14.0% (absolute). |
| Conditions | Iron-overloaded Cebus apella primate model, oral administration |
Why This Matters
Higher ICE directly correlates with reduced iron burden per dose, enabling more effective management of chronic transfusional iron overload with lower or less frequent dosing requirements.
- [1] University of Florida Research Foundation, Inc. (2013). US Patent US8604216B2 - Desferrithiocin derivatives and methods of use thereof. View Source
- [2] Ferrer, P., et al. (2012). Antimalarial Iron Chelator, FBS0701, Shows Asexual and Gametocyte Plasmodium falciparum Activity and Single Oral Dose Cure in a Murine Malaria Model. *PLOS ONE*, 7(5), e37171. DOI: 10.1371/journal.pone.0037171. View Source
